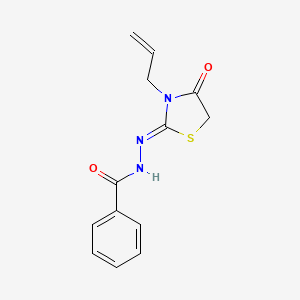

(Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

説明

(Z)-N'-(3-Allyl-4-oxothiazolidin-2-ylidene)benzohydrazide is a hydrazide-derived compound featuring a benzohydrazide core conjugated with a thiazolidinone ring substituted at position 3 with an allyl group and at position 4 with an oxo group. The Z-configuration refers to the stereochemistry of the imine bond (C=N) in the thiazolidinone moiety, which is critical for its biological interactions and stability. This compound is synthesized through multi-step protocols involving condensation of hydrazide intermediates with aldehydes/ketones, followed by cyclization or metal complexation (see synthetic analogs in ) . Its structural uniqueness lies in the combination of the thiazolidinone scaffold (known for antimicrobial and anti-inflammatory properties) and the allyl group, which may enhance lipophilicity and target binding .

特性

IUPAC Name |

N-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-8-16-11(17)9-19-13(16)15-14-12(18)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNSQFHDHDSWNL-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CSC1=NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)CS/C1=N\NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide typically involves the condensation of 3-allyl-4-oxothiazolidin-2-one with benzohydrazide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-allyl-4-oxothiazolidin-2-one+benzohydrazide→(Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

化学反応の分析

Types of Reactions

(Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The allyl group and benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of substituted thiazolidinones or hydrazides.

科学的研究の応用

Synthesis of (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

The synthesis of this compound typically involves the reaction of benzohydrazide with 3-allyl-4-oxothiazolidine under controlled conditions. The resulting product can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .

Antimicrobial Properties

Recent studies have demonstrated that thiazolidinone derivatives, including (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide, exhibit significant antimicrobial activity. For instance, a series of 4-thiazolidinone derivatives were evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds related to thiazolidinones have been investigated for their anti-inflammatory effects. They have shown potential in reducing inflammation in various biological models, indicating their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide plays a critical role in its biological activity. Modifications to the thiazolidinone ring or the hydrazide moiety can significantly influence the compound's potency and selectivity against specific pathogens. For example, the introduction of different substituents on the benzene ring has been shown to enhance antimicrobial activity .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of thiazolidinone derivatives. A study reported that certain derivatives exhibited considerable anticonvulsant activity in animal models, suggesting that modifications similar to those seen in (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide could lead to new treatments for epilepsy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide to various biological targets. These studies help elucidate the mechanism of action and guide further modifications for improved efficacy .

作用機序

The mechanism of action of (Z)-N’-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its ability to form stable complexes with metal ions contributes to its antimicrobial and anticancer properties.

類似化合物との比較

Key Observations :

- Stereochemistry : The Z-configuration in the target compound and its analogs (e.g., ) enhances stability and bioactivity compared to E-isomers (), likely due to favorable spatial interactions with biological targets .

- Substituent Effects : The allyl group in the target compound may improve membrane permeability compared to methoxy () or dioxolane () substituents. Oxadiazole-containing analogs () exhibit stronger enzyme inhibition due to aromatic stacking and hydrogen bonding .

Key Observations :

- Antimicrobial Action: The target compound’s thiazolidinone core aligns with DNA gyrase inhibitors (), but its allyl group may confer broader-spectrum activity compared to methoxy () or dioxolane () analogs .

- Enzyme Inhibition: Oxadiazole-containing Z-isomers () show superior enzyme inhibition due to rigid planar structures, suggesting the target compound’s thiazolidinone ring may offer similar advantages .

- Metal Complexation : Nickel(II) complexes () enhance antibacterial activity via synergistic metal-ligand interactions, a strategy applicable to the target compound .

Computational and Mechanistic Insights

- DNA Binding : Hydrazone derivatives (e.g., ) intercalate into DNA via π-π stacking, a mechanism likely shared by the target compound given its aromatic benzohydrazide core .

- Docking Studies: Oxadiazole analogs () exhibit strong binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol), suggesting the target compound’s thiazolidinone moiety could mimic this interaction .

生物活性

(Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazolidinone moiety, which is known for its diverse biological activities. The synthesis typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone, leading to the formation of the hydrazone derivative.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide exhibit significant antimicrobial properties. For instance, derivatives within the acylhydrazone group have shown effectiveness against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Acylhydrazones

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acylhydrazone A | MRSA (ATCC 43300) | 8 µg/mL |

| Acylhydrazone B | Escherichia coli | 16 µg/mL |

| Acylhydrazone C | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The anticancer potential of (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide has been explored in various cancer cell lines. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells, with some derivatives showing low EC50 values in human colorectal carcinoma cells .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | EC50 (µM) |

|---|---|---|

| Compound 1 | HCT116 | 0.24 |

| Compound 2 | SNU398 | 0.17 |

| Compound 3 | RKO | 0.14 |

The biological activity of (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide is believed to be mediated through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been identified as inhibitors of tubulin polymerization, disrupting mitotic spindle formation in cancer cells .

- Induction of Apoptosis : The activation of caspases and subsequent apoptotic pathways have been documented in studies involving related hydrazone derivatives .

Case Studies

A notable study investigated the effects of various acylhydrazones on cancer cell lines, demonstrating that modifications in the substituents significantly impacted their biological activity. The study highlighted that compounds with increased lipophilicity tended to exhibit enhanced antibacterial effects .

Q & A

Q. What synthetic methodologies are employed to prepare (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide, and how is purity ensured?

The synthesis typically involves multi-step condensation reactions. For example, thiazolidinone precursors are reacted with substituted benzohydrazides under reflux conditions in polar solvents like methanol or ethanol. Key steps include allylation of the thiazolidinone ring and subsequent hydrazone formation . Purity is validated using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, with specific attention to the Z-isomer configuration confirmed via NOESY experiments .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- ¹H/¹³C NMR : Identifies proton environments (e.g., allyl CH₂ groups at δ 4.8–5.2 ppm, thiazolidinone carbonyl at ~170 ppm) .

- IR Spectroscopy : Confirms C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, allyl group placement) influence pharmacological activity?

- Halogenation : Bromo or iodo substituents on the benzohydrazide moiety enhance antibacterial activity (e.g., MIC reductions against S. aureus by 50% compared to non-halogenated analogs) .

- Allyl Group : The allyl substituent on the thiazolidinone ring improves metabolic stability by reducing hydrolytic cleavage in microsomal assays .

- Comparative Data :

| Substituent | Activity (IC₅₀, µM) | Target | Reference |

|---|---|---|---|

| 4-Bromo | 12.3 ± 1.2 | Xanthine Oxidase | |

| 3-Iodo | 8.9 ± 0.9 | Anticancer (HeLa) |

Q. What crystallographic techniques resolve the molecular conformation of this compound, and how do tautomeric forms impact biological interactions?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) reveals planar hydrazone linkages and non-covalent interactions (e.g., hydrogen bonds between NH and carbonyl groups) . Tautomerism between thiazolidinone-ylidene and enol forms is critical for binding to enzymatic pockets, as shown in molecular docking studies with xanthine oxidase .

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., allopurinol for xanthine oxidase inhibition) .

- Metabolic Profiling : Conduct microsomal stability assays to identify hydrolytic or oxidative metabolites that may confound results (e.g., benzoic acid derivatives detected via LC-MS) .

- Computational Validation : Molecular dynamics simulations to verify binding modes despite structural variability .

Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

- Prodrug Design : Introduce sulfonate or morpholine groups to enhance aqueous solubility (e.g., 20-fold increase in PBS solubility with 4-morpholinobenzylidene derivatives) .

- Metabolic Blocking : Fluorination at the para position reduces CYP450-mediated oxidation, extending half-life in murine models .

Methodological Guidance

Q. How to design experiments assessing dual pharmacological activities (e.g., anti-inflammatory and antimicrobial)?

- In Vitro Models : Use RAW 264.7 macrophages for TNF-α suppression assays (anti-inflammatory) and broth microdilution for MIC determination against ESKAPE pathogens .

- Dose-Response Curves : Establish EC₅₀ values for both activities to identify selectivity ratios (e.g., >10-fold selectivity for antimicrobial over cytotoxicity) .

Q. What computational tools predict binding affinities and off-target effects?

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using crystal structures from the PDB .

- Pharmacophore Modeling (MOE) : Identify essential features (e.g., hydrogen bond acceptors near the thiazolidinone ring) for activity .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。